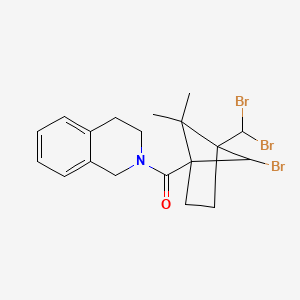
C19H22Br3NO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C19H22Br3NO is a brominated organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C19H22Br3NO typically involves the bromination of an appropriate precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure conditions. The specific synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of This compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production costs.
化学反応の分析
Types of Reactions
C19H22Br3NO: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms in can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated ketones or aldehydes, while reduction can produce debrominated derivatives.
科学的研究の応用
C19H22Br3NO: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of C19H22Br3NO involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
C19H22Br3NO: can be compared with other brominated organic compounds, such as:
C19H22Br2NO: This compound has one less bromine atom and may exhibit different chemical and biological properties.
C19H22Br4NO: With one additional bromine atom, this compound may have enhanced reactivity and different applications.
The uniqueness of This compound
特性
分子式 |
C19H22Br3NO |
|---|---|
分子量 |
520.1 g/mol |
IUPAC名 |
[6-bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C19H22Br3NO/c1-17(2)18(15(21)22)8-9-19(17,14(18)20)16(24)23-10-7-12-5-3-4-6-13(12)11-23/h3-6,14-15H,7-11H2,1-2H3 |
InChIキー |
DILNGCNUERXJDL-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(CCC1(C2Br)C(=O)N3CCC4=CC=CC=C4C3)C(Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
![1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12615209.png)
![4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B12615211.png)
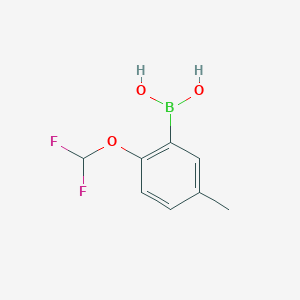

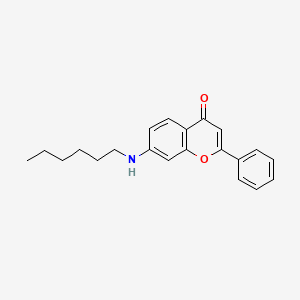
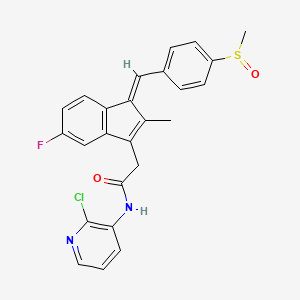
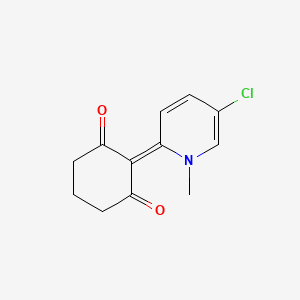
![3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol](/img/structure/B12615263.png)
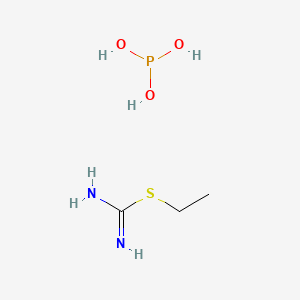
![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12615287.png)
![N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B12615290.png)
![4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate](/img/structure/B12615299.png)
